fMIFL vs. fMLF: Comparative Calcium Mobilization in Mouse Neutrophils Demonstrates 100-Fold Potency Advantage
At an agonist concentration of 10 nM, fMIFL stimulated robust and sustained Ca²⁺ mobilization in mouse neutrophils, whereas fMLF (the E. coli-derived reference peptide) failed to induce any detectable calcium flux at this concentration [1]. This 100-fold potency differential was confirmed through dose-response analysis showing fMIFL requires nanomolar concentrations (1-10 nM) for chemotaxis induction, while fMLF requires micromolar concentrations for comparable mouse neutrophil activation [2].
| Evidence Dimension | Calcium mobilization (Ca²⁺ flux) induction in mouse neutrophils |
|---|---|
| Target Compound Data | Robust and sustained Ca²⁺ mobilization at 10 nM |
| Comparator Or Baseline | fMLF: No detectable Ca²⁺ mobilization at 10 nM |
| Quantified Difference | ~100-fold higher potency for fMIFL vs. fMLF in mouse neutrophil activation |
| Conditions | Mouse primary neutrophils; agonist concentration 10 nM; assay measuring intracellular Ca²⁺ flux |
Why This Matters
This dramatic potency difference means experiments using mouse models require fMIFL (not fMLF) to achieve physiologically relevant FPR1 activation at nanomolar concentrations, directly impacting experimental validity and reproducibility in murine immunology research.
- [1] Southgate, E.L., He, R.L., Gao, J.L., Murphy, P.M., Nanamori, M., & Ye, R.D. (2008). Identification of formyl peptides from Listeria monocytogenes and Staphylococcus aureus as potent chemoattractants for mouse neutrophils. Journal of Immunology, 181(2), 1429-1437. (Figure 2A). View Source
- [2] He, H.Q., Liao, D., Wang, Z.G., Wang, Z.L., Zhou, H.C., Wang, M.W., & Ye, R.D. (2013). Functional Characterization of Three Mouse Formyl Peptide Receptors. Molecular Pharmacology, 83(2), 389-398. View Source
